

Application Note: Determination of N-Nitrosoglyphosate Sodium in Water Samples

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B11931006*

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Abstract

This application note provides a detailed protocol for the determination of N-Nitrosoglyphosate (NNG) sodium salt in various water matrices. The procedure involves meticulous sample collection and preservation to ensure the integrity of the analyte. A proposed solid-phase extraction (SPE) method is outlined for the concentration and purification of NNG from water samples, followed by a robust analytical determination using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and UV-Vis detection. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and sensitive approach for quantifying NNG in aqueous environments.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine derivative of the widely used herbicide glyphosate. [1][2][3] As a potential impurity and degradation product, its presence in water sources is of significant concern due to the carcinogenic nature of many N-nitroso compounds.[3] Accurate and sensitive analytical methods are crucial for monitoring and regulating the levels of NNG in drinking water, groundwater, and surface water.

This document details a comprehensive methodology for the sample preparation and analysis of NNG sodium in water. The protocol emphasizes proper sample handling to prevent the formation or degradation of NNG during collection and storage. The analytical procedure is based on a well-established method involving separation by strong anion exchange (SAX)

chromatography, followed by post-column derivatization to form a colored azo dye, which is then quantified by a UV-Vis detector.[4]

Experimental

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of N-Nitrosoglyphosate and to avoid the artificial formation of NNG from glyphosate in the presence of nitrite.

- **Containers:** Samples should be collected in brown Nalgene bottles that have been pre-cleaned by rinsing with a sulfamic acid solution followed by copious amounts of deionized water.[4] This procedure removes any trace amounts of nitrite that could react with glyphosate to form NNG.[4]
- **Preservation:** To inhibit the formation of NNG during storage, a solution of 2.5 N sodium hydroxide containing 0.3% hydrogen peroxide should be added to the sample immediately after collection.[4] For general preservation of water samples intended for organic analysis, refrigeration at or below 4°C is recommended.[1]
- **Holding Time:** Samples should be analyzed as soon as possible after collection.

Proposed Solid-Phase Extraction (SPE) Protocol for Water Samples

This proposed SPE method is based on general procedures for the extraction of polar N-nitrosamines from water, as a specific validated method for N-Nitrosoglyphosate was not found in the reviewed literature. Activated carbon or polymeric sorbents are recommended for polar analytes.[5]

- **Sorbent Selection:** A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its effectiveness in retaining a wide range of polar and non-polar compounds from aqueous solutions. Activated carbon cartridges are also a suitable alternative.[5]
- **Cartridge Conditioning:**

- Pass 5 mL of methanol through the SPE cartridge.
- Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Adjust the pH of the water sample to the desired range if necessary (a neutral to slightly acidic pH is generally suitable for polar compound retention on polymeric sorbents).
 - Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
- Elution:
 - Elute the retained N-Nitrosoglyphosate from the cartridge with a suitable organic solvent. Based on the polar nature of NNG, methanol or a mixture of dichloromethane and methanol is proposed.
 - Pass 2 x 4 mL aliquots of the elution solvent through the cartridge. Collect the eluate.
- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

HPLC Analysis with Post-Column Derivatization

The analytical determination of N-Nitrosoglyphosate is performed using HPLC with post-column derivatization.[4]

- HPLC System: An HPLC system equipped with a pump, injector, a strong anion exchange (SAX) column, and a UV-Vis detector is required.[4]
- Post-Column Reaction System: A post-column reactor is necessary to facilitate the derivatization reaction.[4]
- Chromatographic Conditions:
 - Column: Strong Anion Exchange (SAX) column.[4]
 - Mobile Phase: A mixture of ammonium phosphate monobasic and methanol, adjusted to pH 2.1 with phosphoric acid.[4]
 - Flow Rate: As per column manufacturer's recommendation.
 - Injection Volume: 1 mL.[4]
- Post-Column Derivatization:
 - The column effluent is mixed with a hydrobromic acid solution to form a nitrosyl cation.[4]
 - This mixture then reacts with a solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide to produce a purple azo dye.[4]
- Detection: The resulting azo dye is detected by a UV-Vis detector at a wavelength of 550 nm.[4]
- Quantification: A calibration curve is generated using external standards of **N-Nitrosoglyphosate sodium** prepared in deionized water.[4] The concentration of NNG in the samples is determined by comparing their peak areas to the calibration curve.

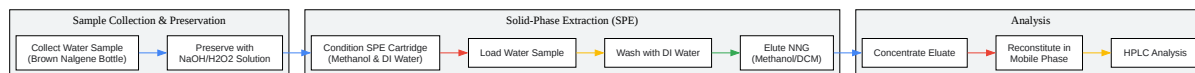
Data Presentation

The following table summarizes the key parameters for the analytical method.

Parameter	Value/Description	Reference
Analyte	N-Nitrosoglyphosate (NNG) Sodium	N/A
Matrix	Water (Drinking, Ground, Surface)	N/A
Sample Preparation	Solid-Phase Extraction (Proposed)	N/A
Analytical Technique	HPLC with Post-Column Derivatization	[4]
Separation Column	Strong Anion Exchange (SAX)	[4]
Detection	UV-Vis at 550 nm	[4]
Validated Range	200 - 400 ppb (in glyphosate wetcake)	[4]
Standard Curve Range	10 - 200 ppb	[4]
Sensitivity	1 mV/ppb NNG	[4]

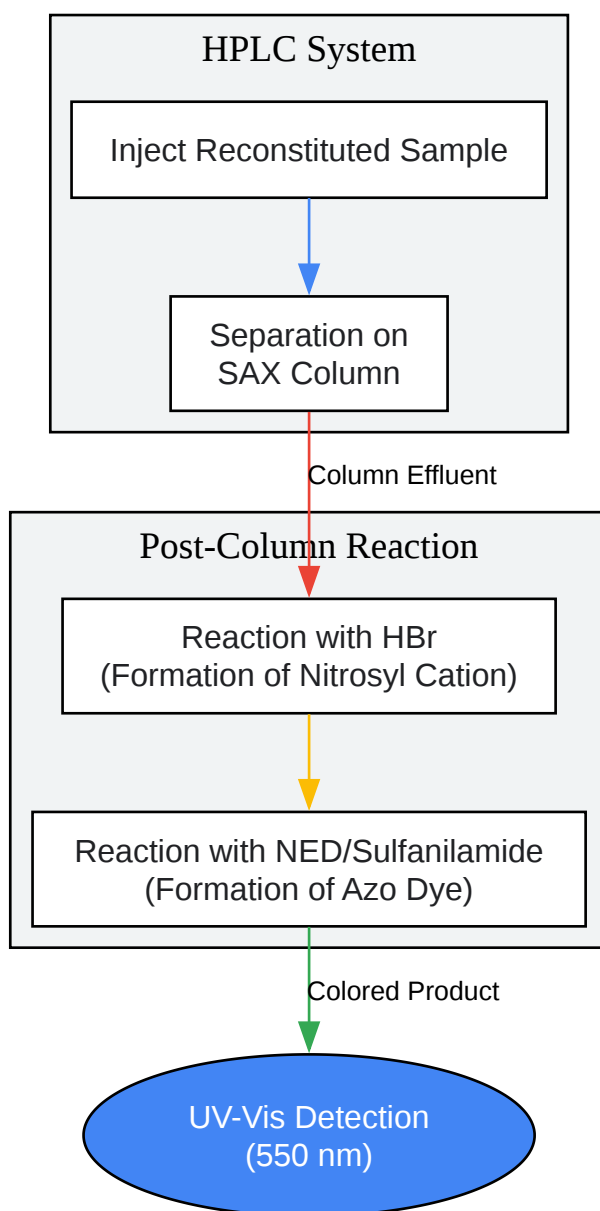
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the sample preparation and analysis of **N-Nitrosoglyphosate sodium** in water.



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Caption: Workflow for NNG Sample Preparation.



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Caption: HPLC Analysis with Post-Column Derivatization.

Conclusion

This application note provides a comprehensive protocol for the preparation and analysis of **N-Nitrosoglyphosate sodium** in water samples. The methodology combines a proposed solid-phase extraction procedure for sample concentration and cleanup with a sensitive and specific HPLC method utilizing post-column derivatization. Adherence to the prescribed sample

collection and preservation techniques is paramount to obtaining accurate and reliable results. While the analytical method is well-established, the proposed SPE protocol should be validated for each specific water matrix to ensure optimal recovery and performance. This guide serves as a valuable resource for laboratories tasked with monitoring NNG in aqueous environments.

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